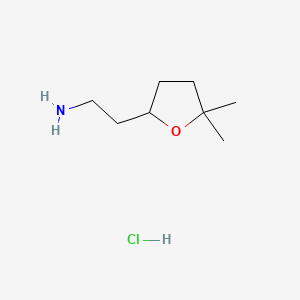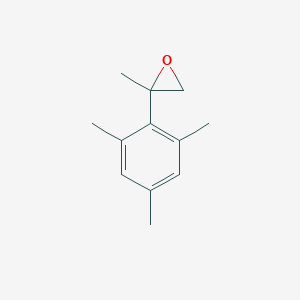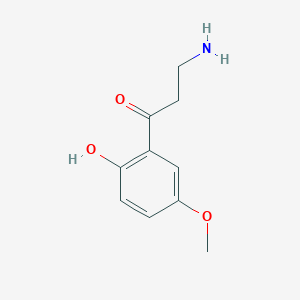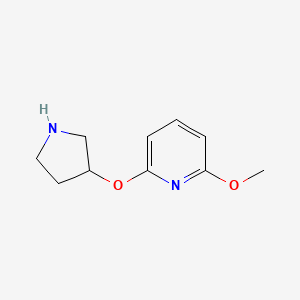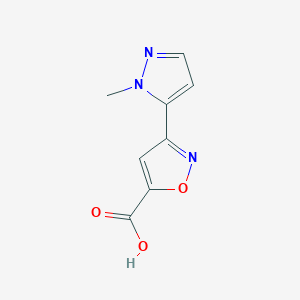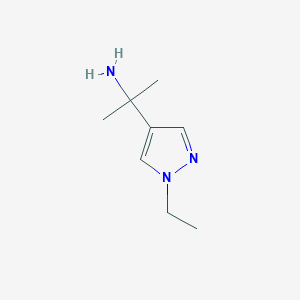
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine is an organic compound with the molecular formula C8H15N3 This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms The ethyl group is attached to the nitrogen atom at position 1 of the pyrazole ring, and the propan-2-amine group is attached to the carbon atom at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Another method involves the reduction of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-one using a reducing agent such as sodium borohydride. This reaction is typically carried out in an alcohol solvent such as methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reducing agents used in these reactions. These reactions are typically carried out in alcohol solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions. These reactions are typically carried out in organic solvents such as dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding oxides, while reduction may yield the corresponding amine.
Applications De Recherche Scientifique
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a ligand in coordination chemistry.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool for studying biological pathways.
Industry: The compound can be used in the production of various industrial chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine can be compared with other similar compounds, such as:
1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine: This compound has a methyl group instead of an ethyl group on the pyrazole ring.
2-(1-ethyl-1H-pyrazol-4-yl)ethanamine: This compound has an ethanamine group instead of a propan-2-amine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the ethyl and propan-2-amine groups, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C8H15N3 |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
2-(1-ethylpyrazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C8H15N3/c1-4-11-6-7(5-10-11)8(2,3)9/h5-6H,4,9H2,1-3H3 |
Clé InChI |
RTBKQLRZVXBSJJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)

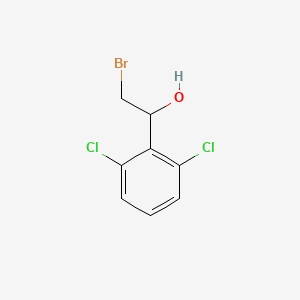
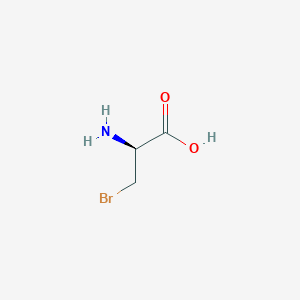
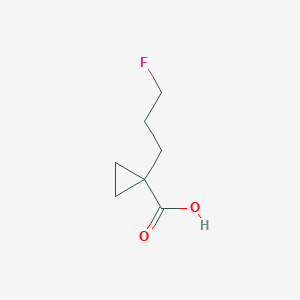
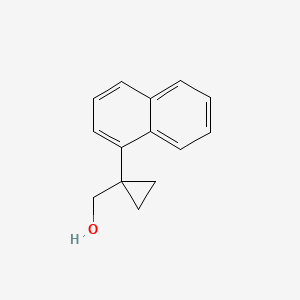
![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)
